molecular formula C19H17ClN2O3S2 B2634607 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide CAS No. 895459-37-7

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2634607
CAS No.: 895459-37-7
M. Wt: 420.93
InChI Key: YMVALCRGGWVFQW-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide ( 895459-37-7) is a synthetic organic compound with a molecular formula of C19H17ClN2O3S2 and a molecular weight of 420.9 . This chemical features a distinctive molecular structure comprising a 2,5-dimethylphenyl-substituted thiazole ring system linked to a 4-chlorophenylsulfonyl group via an acetamide bridge . The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which is a versatile scaffold in medicinal chemistry due to its aromaticity and presence in numerous bioactive molecules . Compounds containing the thiazole moiety have been extensively investigated and demonstrate a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties . Thiazole rings are found in several approved drugs, such as the antibiotic sulfathiazole, the antipsychotic pramipexole, and the anticancer agent dasatinib, highlighting the significance of this structural component in drug discovery . The presence of both the thiazole and sulfonamide functional groups in this single molecule suggests potential for diverse biochemical interactions, making it a valuable compound for research and development in various therapeutic areas. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVALCRGGWVFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.

    Acetylation: Finally, the sulfonylated thiazole is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives similar to 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Line Testing : Compounds with similar structures have been tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism often involves apoptosis induction through mitochondrial pathways, influenced by the presence of electron-withdrawing groups like chlorine .

Antiviral Properties

Emerging research points to the antiviral potential of thiazole-containing compounds. Some derivatives have shown activity against viral infections, including influenza and dengue viruses:

  • Inhibitory Activity : Certain thiazole derivatives demonstrated EC50 values significantly lower than standard antiviral agents like ribavirin, indicating their potential as effective antiviral agents .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their anticancer properties using MTT assays. One compound exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells, demonstrating its effectiveness compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Antiviral Activity

A recent investigation into substituted thiazoles revealed that some compounds could inhibit viral replication at low concentrations. The presence of specific functional groups was linked to enhanced antiviral activity against dengue virus strains .

Summary Table of Applications

Application TypeSpecific Use CaseFindings/Results
Anticancer Tested against A549 and U251 cell linesIC50 values in micromolar range
Antiviral Effective against influenza and dengue virusesEC50 values lower than ribavirin
Mechanism Induces apoptosis via mitochondrial pathwaysEnhanced efficacy linked to electron-withdrawing groups

Mechanism of Action

The mechanism of action for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in binding to molecular targets.

Comparison with Similar Compounds

Sulfonyl vs. Sulfonamide/Sulfamoyl Groups

  • N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) This compound () shares the phenylsulfonyl-acetamide-thiazole scaffold but replaces the 4-(2,5-dimethylphenyl) group with a chloromethyl substituent. The sulfonyl group enhances polarity, improving solubility over non-sulfonylated analogs .
  • N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (6) This analog () contains a sulfamoyl (-SO₂NH-) linker instead of a sulfonyl (-SO₂-) group.

Thiazole Substituents

  • 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) This compound () replaces the dimethylphenyl group with a coumarin-derived substituent. The melting point (216–220°C) is lower than sulfonamide analogs, reflecting reduced crystallinity due to the bulky coumarin group .
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14)
    Here (), a piperazine ring replaces the sulfonyl group. Piperazine derivatives exhibit enhanced solubility and basicity, favoring interactions with MMP active sites. The molecular weight (426.96 g/mol) and melting point (282–283°C) are comparable to the target compound, suggesting similar thermal stability .

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Target
Target Compound ~430 (estimated) Not reported 4-Cl-C₆H₄-SO₂, 2,5-Me₂-C₆H₃-thiazole Likely MMPs/α-glucosidase
Compound 13 () 446.30 216–220 Coumarin-thiazole α-Glucosidase
Compound 14 () 426.96 282–283 4-Cl-C₆H₄-piperazine MMPs
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 287.16 489–491 2,6-Cl₂-C₆H₃-acetamide Antibacterial

Key Observations

Melting Points : Sulfonyl and piperazine-containing derivatives (e.g., , ) exhibit higher melting points (>280°C) due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). In contrast, coumarin-linked analogs () have lower melting points (~216°C) due to steric hindrance .

Molecular Weight : The target compound’s estimated molecular weight (~430 g/mol) aligns with MMP-targeting analogs (), suggesting suitability for oral bioavailability.

Biological Targets: Sulfonamides and sulfonyl groups are prevalent in MMP inhibitors (), while coumarin-thiazole hybrids target α-glucosidase ().

Comparison with Analogues :

  • uses ultrasonication-assisted coupling for sulfamoyl derivatives, improving reaction efficiency.
  • employs dichloromethane and triethylamine for acetamide synthesis, a method applicable to the target compound .

Biological Activity

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide, a compound with the CAS number 895456-95-8, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O3S2C_{20}H_{19}ClN_{2}O_{3}S_{2}, with a molecular weight of 435.0 g/mol. The structure features a thiazole ring that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, in a study focusing on novel thiazole derivatives, certain compounds demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium . The specific compound under review may exhibit similar properties due to its structural similarities to other active thiazole derivatives.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hS. aureus8 µg/mL
3jE. faecium16 µg/mL
7C. auris4 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable research indicated that thiazole derivatives could selectively target cancer cells, showing reduced viability in colorectal adenocarcinoma (Caco-2) cells compared to non-cancerous cells . The compound's activity was assessed using the MTT assay, revealing a significant decrease in cell viability at concentrations as low as 100 µM.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineViability (%)IC50 (µM)
Compound 1A54970>100
Compound 1Caco-239.8<50

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using assays such as DPPH radical scavenging. These studies suggest that thiazole derivatives can effectively scavenge free radicals, thus exhibiting protective effects against oxidative stress . This property may contribute to their overall pharmacological profile.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging (%) at 100 µM
Compound A85
Compound B75

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance anticancer activity . The sulfonamide group also plays a significant role in increasing solubility and bioavailability.

Case Studies

  • In Vivo Studies : Animal models have been employed to assess the efficacy of thiazole derivatives in treating bacterial infections and tumors. Results indicated a marked reduction in tumor size and bacterial load in treated groups compared to controls.
  • Clinical Trials : Ongoing clinical trials are investigating the safety and efficacy of thiazole-based compounds in cancer therapy, with preliminary results indicating promising outcomes.

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